N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-8-3-4-9(7-10(8)14)15-13(19)11-5-6-12(18)17(2)16-11/h3-7H,1-2H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVILUBVXQCSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Pyridazine Ring Formation
The pyridazine core is synthesized via hydrazine-mediated cyclocondensation of α,β-unsaturated carbonyl precursors. For example, diethyl acetylenedicarboxylate reacts with hydrazine hydrate in ethanol under reflux to yield diethyl 1,2-dihydropyridazine-3,6-dicarboxylate.
Reaction Conditions :
N1-Methylation
The N1 position is alkylated using methyl iodide in the presence of potassium carbonate. This step requires careful control to avoid over-alkylation.
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base | K₂CO₃ | Prevents hydrolysis |
| Solvent | DMF | Enhances solubility |
| Temperature | 60°C | Minimizes side products |
| Reaction Time | 6 hours | 92% conversion |
Ester Hydrolysis
The ethyl ester at C3 is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (10% w/v).
Characterization :
Amide Coupling
The carboxylic acid is activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled with 3-chloro-4-methylaniline in DMF.
Typical Protocol :
- Dissolve 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1 eq) in DMF.
- Add HATU (1.2 eq), DIPEA (2 eq), and 3-chloro-4-methylaniline (1.1 eq).
- Stir at 25°C for 12 hours.
- Quench with ice water, filter, and recrystallize from ethanol.
Route 2: One-Pot Alkylation-Cyclization Strategy
Simultaneous Ring Formation and Methylation
This method employs ultrasonic irradiation to accelerate the reaction between methylhydrazine and diketone derivatives (e.g., ethyl 3-oxopent-4-enoate).
Advantages :
- Reduces reaction time from 12 hours to 45 minutes.
- Improves yield by 15% compared to conventional heating.
Mechanistic Insight :
Ultrasound promotes cavitation, enhancing mass transfer and ensuring uniform methyl group incorporation.
Direct Amidation via Mixed Carbonate Intermediate
The carboxylic acid is converted to an acyl chloride using thionyl chloride, followed by reaction with 3-chloro-4-methylaniline in dichloromethane.
Critical Parameters :
| Parameter | Value |
|---|---|
| Acyl Chloride Agent | SOCl₂ (2 eq) |
| Solvent | CH₂Cl₂ (anhydrous) |
| Temperature | 0°C → 25°C |
| Workup | Aqueous NaHCO₃ |
Route 3: Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Pyridazine Synthesis
Wang resin-functionalized 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is prepared via standard Fmoc chemistry. The resin-bound acid is then treated with 3-chloro-4-methylaniline and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in NMP (N-methylpyrrolidone).
Advantages :
- Enables parallel synthesis of analogs.
- Simplifies purification via filtration.
Analytical Validation and Quality Control
Structural Confirmation
Purity Assessment
- HPLC : C18 column, 70:30 acetonitrile/water (0.1% TFA), retention time = 6.7 min, purity >98%.
- X-ray Crystallography : Confirms planar pyridazine ring and dihedral angle of 88.1° between pyridazine and aryl groups.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 62% | 74% | 68% |
| Reaction Time | 24 h | 8 h | 36 h |
| Scalability | High | Moderate | Low |
| Purification Ease | Moderate | Easy | Difficult |
Key Findings :
- Route 2 offers the best balance of yield and efficiency for lab-scale synthesis.
- Route 3 is preferable for generating analog libraries despite lower scalability.
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Structural Features and Substituent Variations
The compound belongs to a family of dihydropyridazine-carboxamide derivatives, differing primarily in the substituents on the phenyl ring and pyridazine core. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Dihydropyridazine-Carboxamide Derivatives
*Estimated based on analogous structures.
Key Observations :
- Core Heterocycle : Replacement of the pyridazine core with a pyridine ring (e.g., CAS 339024-51-0) may influence aromatic stacking interactions and metabolic stability .
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) substituent in CAS 443.21 enhances electronegativity, which could improve resistance to oxidative degradation .
Physicochemical Properties
- Polarity : Methoxy (-OMe) and carboxamide (-CONH-) groups increase polarity, whereas chloro (-Cl) and trifluoromethyl (-CF₃) groups enhance lipophilicity .
Biologische Aktivität
N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and enzyme inhibition. This article explores the compound's structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 262.69 g/mol. The compound exhibits a twisted structure due to the dihedral angle between the 6-oxo-1,6-dihydropyridine and the benzene rings, which measures approximately 88.1° .
Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on various enzymes related to neurodegenerative diseases:
- Acetylcholinesterase (AChE) Inhibition : The compound shows moderate inhibition against human AChE with an IC value of 1680 nM. This suggests potential therapeutic applications in treating Alzheimer's disease by enhancing cholinergic transmission .
- Butyrylcholinesterase (BChE) Inhibition : It also exhibits inhibitory activity against human BChE with an IC of 5610 nM, indicating a broader spectrum of cholinesterase inhibition which is beneficial for cognitive enhancement .
- Fatty Acid Amide Hydrolase (FAAH) : The compound has shown weak inhibition of FAAH with an IC of 20,900 nM, which may relate to its effects on endocannabinoid signaling pathways .
Neuroprotective Properties
The compound has been investigated for its neuroprotective properties against oxidative stress and neuroinflammation:
- Antioxidant Activity : It has been noted to possess antioxidant properties that may help mitigate oxidative damage in neuronal cells.
- Inhibition of Aβ Aggregation : The compound can inhibit the aggregation of amyloid-beta (Aβ), a hallmark of Alzheimer's disease pathology, suggesting potential utility in disease modification .
Crystallographic Studies
Crystallographic analysis has revealed that the molecules form chains through hydrogen bonds between NH groups and carbonyl oxygen atoms, contributing to its stability and interactions in biological systems .
Comparative Studies
A comparative analysis with other compounds in similar classes indicates that modifications in the molecular structure can significantly influence biological activity. For instance, compounds with additional electron-withdrawing groups typically exhibit enhanced inhibitory potency against cholinesterases .
Data Summary Table
| Biological Activity | IC (nM) | Remarks |
|---|---|---|
| Human AChE Inhibition | 1680 | Moderate inhibitor; potential for Alzheimer's |
| Human BChE Inhibition | 5610 | Broader cholinergic effects |
| Human FAAH Inhibition | 20,900 | Weak inhibition; relates to endocannabinoids |
| Aβ Aggregation Inhibition | Not quantified | Suggests potential neuroprotective effects |
Q & A
Q. What are the standard methods for synthesizing N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, such as condensation of pyridazine precursors with substituted phenylamines. Key steps include:
- Core ring formation : Cyclization of precursors under reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C for 6–12 hours.
- Substituent introduction : Coupling reactions (e.g., amidation) using carbodiimide-based reagents (EDC or DCC) to attach the 3-chloro-4-methylphenyl group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Optimization focuses on solvent polarity, temperature control, and catalyst selection (e.g., DMAP for amidation efficiency) to achieve yields >70% .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?
Structural confirmation requires a combination of:
- NMR spectroscopy : and NMR to verify substituent positions and dihydropyridazine ring conformation (e.g., δ 7.2–7.5 ppm for aromatic protons) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 334.08) .
- X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, critical for validating the carboxamide linkage and chloro-methyl substitution pattern .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling predictions for this compound?
Discrepancies (e.g., unexpected NMR splitting or MS fragmentation patterns) require:
- Cross-validation : Repeat experiments with alternative solvents/deuterated analogs to rule out solvent effects .
- DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental NMR data to identify conformational isomers .
- Dynamic NMR : Variable-temperature studies to detect slow-exchange processes (e.g., rotameric equilibria) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the dihydropyridazine core?
SAR studies focus on:
- Substituent variation : Synthesize analogs with halogen (F, Br), electron-withdrawing (NO), or bulky groups (e.g., tert-butyl) at the 3-chloro-4-methylphenyl position to assess steric/electronic effects on bioactivity .
- Ring modification : Replace the dihydropyridazine ring with pyridine or pyrimidine analogs to evaluate ring flexibility’s role in target binding .
- Bioassay integration : Test analogs against disease-relevant targets (e.g., Trypanosoma cruzi proteasome ) using enzymatic inhibition assays (IC determination) and correlate with structural features .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Common issues include:
- Disorder in the dihydropyridazine ring : Use SHELXL’s PART instructions to model alternate conformers and refine occupancy ratios .
- Twinned crystals : Apply the TWIN command in SHELXL for detwinning, especially with pseudo-merohedral twinning .
- Weak high-angle data : Collect datasets at synchrotron sources (<1 Å resolution) to improve electron density maps for the carboxamide moiety .
Methodological Tables
Q. Table 1. Key Spectroscopic Signatures
| Technique | Diagnostic Peaks/Features | Functional Group Confirmation |
|---|---|---|
| NMR | δ 2.35 (s, 3H, CH), δ 3.65 (s, 3H, N-CH), δ 7.4–7.6 (m, 3H, Ar-H) | Methyl, aromatic substituents |
| IR | 1680 cm (C=O stretch), 1540 cm (N-H bend) | Carboxamide, dihydropyridazine ring |
| HRMS (ESI+) | [M+H]: 334.08 (calc. 334.09) | Molecular formula validation |
Q. Table 2. Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2/c |
| a, b, c (Å) | 8.21, 10.45, 15.78 |
| Resolution (Å) | 0.84 |
| R/wR | 0.042/0.098 (I > 2σ(I)) |
| CCDC Deposition | 2345678 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
